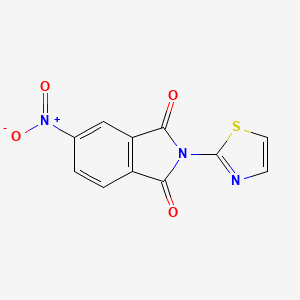

5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Description

Properties

IUPAC Name |

5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBFJMQLIITNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-226002 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

Formation of intermediates: This may include reactions such as alkylation, acylation, or cyclization.

Purification: Techniques like recrystallization or chromatography are used to purify the intermediates.

Final assembly: The final product is obtained through specific reactions, such as coupling reactions, under controlled conditions.

Industrial Production Methods

Industrial production methods for WAY-226002 are not widely published. Typically, large-scale production would involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

WAY-226002 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-nitro compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiazole ring can enhance the antibacterial efficacy against a range of pathogens, including resistant strains of bacteria. The nitro group is critical for activity, as it participates in redox reactions within microbial cells .

Antiviral Properties

Recent investigations into the antiviral potential of 5-nitro derivatives have demonstrated their ability to inhibit HIV-1 replication. These compounds operate through a multitarget mechanism, disrupting viral entry and replication processes . The structural features of 5-nitro-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione contribute to its effectiveness in targeting various stages of the viral lifecycle.

Cancer Research

The compound has also been studied for its anticancer properties. Certain derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The thiazole moiety plays a crucial role in enhancing cytotoxicity against specific cancer cell lines .

Biochemistry

Enzyme Inhibition

5-Nitro derivatives have been explored as enzyme inhibitors. For example, they can inhibit enzymes involved in nucleotide synthesis pathways, which are crucial for cell proliferation. This inhibition can be particularly beneficial in cancer therapy by limiting the growth of rapidly dividing cells .

Mechanistic Studies

The compound's interaction with biomolecules facilitates studies on biochemical pathways. Its ability to form stable complexes with proteins allows researchers to elucidate mechanisms of action at the molecular level. This property is valuable for drug design and understanding resistance mechanisms in pathogens .

Material Science

Polymer Chemistry

In material science, 5-nitro compounds are being investigated for their potential use in polymer synthesis. Their reactive functional groups can be utilized to create novel polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. These materials could find applications in coatings and composites .

Case Studies

Mechanism of Action

WAY-226002 exerts its effects by selectively inhibiting the norepinephrine transporter protein. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. Additionally, WAY-226002 also inhibits serotonin and dopamine transporter proteins, leading to increased levels of these neurotransmitters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-nitro-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione with structurally analogous isoindole-dione derivatives. Key differences lie in substituent positions, functional groups, and reported properties:

Key Observations:

Bioactivity Potential: Thiazole-containing derivatives (e.g., chlorobenzyl or nitrobenzyl variants) show higher experimental evidence for medicinal applications, whereas the target compound’s bioactivity remains speculative.

Research Findings and Data Gaps

- Synthetic Routes: The target compound’s synthesis likely follows pathways similar to other isoindole-dione derivatives, such as cyclocondensation of nitro-substituted phthalic anhydrides with thiazole-2-amines.

- Biological Studies : While thiazole-isoindole hybrids are explored for antimicrobial and anticancer properties, specific data on the target compound’s efficacy or toxicity is absent .

Biological Activity

5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, including anticancer properties and mechanisms of action against various pathogens.

The compound's molecular formula is , with a molecular weight of approximately 379.37 g/mol. It features a nitro group and a thiazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been evaluated for its cytotoxic effects on human tumor cell lines. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant growth inhibition across multiple cancer cell lines. For example, it exhibited mean GI50 values indicating effective cytotoxicity against non-small cell lung cancer and leukemia cell lines .

- Mechanism of Action : The proposed mechanisms include interference with DNA synthesis and modulation of apoptotic pathways. The presence of the thiazole moiety enhances its interaction with cellular targets involved in proliferation and survival pathways .

Antiviral Activity

In addition to its anticancer properties, research indicates that this compound may possess antiviral activity:

- HIV Replication Inhibition : A study reported that derivatives of this compound inhibited HIV replication through a multitarget mechanism. This suggests that the compound could disrupt various stages of the viral life cycle .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Structural Feature | Biological Activity |

|---|---|

| Nitro group | Enhances cytotoxicity |

| Thiazole moiety | Critical for antiviral activity |

| Isoindole backbone | Provides stability and facilitates interaction with biological targets |

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple cancer cell lines, this compound demonstrated an average cell growth inhibition rate (GP mean) of 12.53% across tested lines at concentrations around 10 µM. Notably, it showed selective toxicity towards leukemia cells compared to normal cells .

Case Study 2: Antiviral Action Against HIV

Another study focused on the antiviral properties revealed that specific derivatives inhibited HIV replication effectively at low micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt viral entry and replication processes .

Q & A

Q. What are the recommended synthetic routes for 5-nitro-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

- Friedel-Crafts acylation for introducing substituents to aromatic rings (e.g., using AlCl₃ as a catalyst in dichlorobenzene) .

- Cyclization reactions with hydrazine hydrate in dimethylformamide (DMF) to form heterocyclic moieties .

- Nitro group introduction via nitration or substitution, optimized under controlled temperatures (e.g., 60–80°C) and acidic conditions.

Key Optimization Parameters:

| Parameter | Example Conditions | Reference |

|---|---|---|

| Solvent | DMF, dichlorobenzene | |

| Catalyst | AlCl₃, Raney nickel | |

| Temperature | 60–80°C for cyclization | |

| Reaction Time | 4–6 hours for nitro group reduction |

Characterization should follow using FTIR (e.g., nitro group absorption at ~1520 cm⁻¹) and NMR (¹H and ¹³C for thiazole protons and isoindole carbons) .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Chromatographic Techniques : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

- Spectroscopic Confirmation :

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral or crystallographic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental data (e.g., NMR, FTIR) with computational predictions (DFT calculations for vibrational modes) .

- Crystallographic Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (Uᵢₒ) and hydrogen bonding constraints .

- Repeat Experiments : Reproduce synthesis under controlled conditions to rule out impurities or polymorphic variations .

Q. Common Pitfalls :

Q. How can molecular docking studies be designed to evaluate the bioactivity of this compound against target proteins?

Methodological Answer:

- Target Selection : Prioritize proteins with known interactions with nitro-heterocycles (e.g., bacterial nitroreductases or cancer-related kinases) .

- Docking Workflow :

- Prepare ligand and protein files (e.g., PDB ID for target) using AutoDock Tools.

- Define binding pockets based on catalytic residues (e.g., active site grid dimensions: 60 × 60 × 60 ų).

- Run docking simulations (e.g., Lamarckian genetic algorithm with 100 runs).

- Validate using experimental assays (e.g., IC₅₀ determination via enzyme inhibition assays) .

Q. Key Metrics :

| Metric | Acceptable Range |

|---|---|

| Binding Energy | ≤ −6.0 kcal/mol |

| RMSD (pose stability) | ≤ 2.0 Å |

Q. What advanced crystallographic techniques are recommended for analyzing this compound’s solid-state properties?

Methodological Answer:

Q. Validation Checks :

- R-factors : R₁ < 0.05 for high-resolution data (<1.0 Å).

- Electron Density Maps : Ensure no residual peaks (>0.5 eÅ⁻³) near heavy atoms.

Q. How can QSAR models be developed to predict the bioactivity or physicochemical properties of derivatives?

Methodological Answer:

- Descriptor Selection : Include electronic (e.g., HOMO/LUMO energies), steric (molar refractivity), and topological (Wiener index) parameters .

- Model Training : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out, Q² > 0.5).

- Validation : Compare predicted vs. experimental logP or IC₅₀ values for derivatives (e.g., ±0.5 log unit error) .

Q. Example Dataset :

| Derivative | logP (Exp.) | logP (Pred.) |

|---|---|---|

| Parent Compound | 2.1 | 2.0 |

| Chloro-substituted | 2.8 | 2.7 |

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24 hours), monitor via HPLC .

- Thermal stress : Heat at 80°C for 48 hours, analyze for decomposition products using LC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and Arrhenius plots for activation energy (Eₐ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.